molecular formula C11H16ClNO3 B3172393 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline CAS No. 946727-27-1

3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline

Cat. No.: B3172393
CAS No.: 946727-27-1
M. Wt: 245.7 g/mol
InChI Key: NTALMRHRUHHEMI-UHFFFAOYSA-N
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Description

3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline is a chemical compound with the molecular formula C11H16ClNO3 and a molecular weight of 245.71 . It is used in proteomics research . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12ClNO2/c1-12-5-6-13-9-7 (10)3-2-4-8 (9)11/h2-4H,5-6,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 245.71 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.

Scientific Research Applications

Novel Quinazolinone Derivatives and Antimicrobial Activity

One study focused on the synthesis of novel quinazolinone derivatives involving reactions with primary aromatic amines, including aniline, which demonstrated antimicrobial activity. This indicates the potential use of similar compounds in the development of new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).

Conductive Polyanilines for Electronics

Another application involves the synthesis of highly soluble conductive polyanilines from newly designed aniline derivatives. These materials, characterized by their solubility in water and organic solvents, have implications for the development of advanced electronic devices (Xu et al., 2014).

Electrolyte Solvents in Lithium-ion Batteries

Research into novel silane compounds, similar in structure to "3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline," has shown their efficacy as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds demonstrated good solubility for various lithium salts and provided stable and high conductivity electrolytes, suggesting their potential in enhancing battery performance (Amine et al., 2006).

Insecticide Synthesis

Additionally, derivatives of "this compound" have been used in the synthesis of insecticides, such as Novaluron. This highlights its role in the development of agricultural chemicals (Wen Zi-qiang, 2008).

Mechanism of Action

The mechanism of action for 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline is not specified in the search results. As it is used in proteomics research , it may interact with proteins in specific ways, but further details would depend on the context of the research.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .

Future Directions

The future directions for the use of 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline are not specified in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins and their roles in biological processes.

Properties

IUPAC Name

3-chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3/c1-14-5-6-15-7-8-16-11-9(12)3-2-4-10(11)13/h2-4H,5-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTALMRHRUHHEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=C(C=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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